(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Overview
Description
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid is an organic compound characterized by a cyclohexane ring substituted with three carboxylic acid groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid typically involves the cyclization of appropriate precursors followed by carboxylation reactions. One common method includes the use of cyclohexane derivatives, which undergo oxidation and subsequent carboxylation to introduce the carboxylic acid groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of carboxylic acids.
Scientific Research Applications
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules and pathways.
Comparison with Similar Compounds
- 1,2,3-Cyclohexanetricarboxylic Acid
- 1,3,5-Cyclohexanetricarboxylic Acid
- Cyclohexane-1,2-dicarboxylic Acid
Uniqueness: (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
76784-95-7 |
---|---|
Molecular Formula |
C9H12O6 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
(1R,2S,4S)-cyclohexane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m0/s1 |
InChI Key |
WTNDADANUZETTI-JKUQZMGJSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C[C@H]1C(=O)O)C(=O)O)C(=O)O |
SMILES |
C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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